(2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol

Catalog No.
S12279867
CAS No.
M.F
C15H21F3N4O
M. Wt
330.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluorom...

Product Name

(2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol

IUPAC Name

(2R,3S)-3-azido-1-(2-methylpropylamino)-4-[3-(trifluoromethyl)phenyl]butan-2-ol

Molecular Formula

C15H21F3N4O

Molecular Weight

330.35 g/mol

InChI

InChI=1S/C15H21F3N4O/c1-10(2)8-20-9-14(23)13(21-22-19)7-11-4-3-5-12(6-11)15(16,17)18/h3-6,10,13-14,20,23H,7-9H2,1-2H3/t13-,14+/m0/s1

InChI Key

RFLURGNAJJPPDM-UONOGXRCSA-N

Canonical SMILES

CC(C)CNCC(C(CC1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-])O

Isomeric SMILES

CC(C)CNC[C@H]([C@H](CC1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-])O

The compound (2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol is a complex organic molecule characterized by the presence of an azido group, an isobutylamino moiety, and a trifluoromethyl-substituted phenyl group. Its structural formula indicates that it belongs to a class of compounds known as azides, which are recognized for their reactivity and potential applications in various fields including medicinal chemistry and materials science.

The compound's stereochemistry is specified by the (2R,3S) configuration, indicating the spatial arrangement of atoms around the chiral centers at positions 2 and 3. This stereochemical specificity can significantly influence the biological activity and pharmacological properties of the compound.

, particularly:

  • Click Chemistry: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: Azides can be reduced to amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The presence of the azido group may facilitate nucleophilic substitution reactions, where it can act as a leaving group in the presence of suitable nucleophiles.

The synthesis of (2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol may involve several steps:

  • Preparation of the Azide: Starting from an appropriate alcohol or amine, the azide can be introduced via the reaction with sodium azide under controlled conditions.
  • Formation of Isobutylamine Linkage: The isobutylamine component can be synthesized separately and then coupled with the azide-containing intermediate.
  • Trifluoromethyl Phenyl Substitution: The trifluoromethyl group can be introduced through electrophilic aromatic substitution or via direct fluorination methods.

Each step requires careful optimization to ensure high yields and purity of the final product.

The potential applications of (2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol include:

  • Medicinal Chemistry: As a lead compound in drug discovery for developing new therapeutic agents targeting various diseases.
  • Chemical Biology: Utilized in bioconjugation strategies to label biomolecules for imaging or therapeutic purposes.
  • Material Science: Possible use in synthesizing functionalized polymers or dendrimers with specific properties.

Interaction studies involving this compound could focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target biomolecules.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.

These studies are critical for understanding how this compound may exert its biological effects and for optimizing its efficacy.

Several compounds share structural features with (2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol, allowing for comparison regarding their uniqueness:

Compound NameStructure FeaturesUnique Attributes
1-AzidohexaneAzido group on a linear chainSimpler structure, less steric hindrance
4-AzidobenzylamineAzido group on a benzylamineAromatic system enhances stability
Triazole derivativesContains triazole ring formed from azideKnown for diverse biological activities

The unique combination of an isobutylamino moiety with a trifluoromethyl-substituted phenyl group distinguishes this compound from others. This specific arrangement may confer unique pharmacological properties that warrant further investigation.

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

330.16674579 g/mol

Monoisotopic Mass

330.16674579 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types